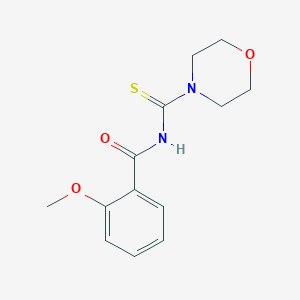

2-methoxy-N-(morpholine-4-carbothioyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-(morpholine-4-carbothioyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-17-11-5-3-2-4-10(11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDMNYDCGRVLLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC(=S)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonothioyl group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-methoxy-N-(morpholine-4-carbothioyl)benzamide .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(morpholine-4-carbothioyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-methoxy-N-(morpholine-4-carbothioyl)benzamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes play a role in the degradation of endocannabinoids, which are involved in various physiological processes such as pain modulation and neuroprotection .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

*IC₅₀ values from MTT assays using HepG2, Hela, and A375 cell lines .

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The thiazole-containing analog (Compound 1e in ) shows enhanced antiproliferative activity (IC₅₀: 2.1–8.3 μM) compared to morpholine-carbothioyl derivatives, likely due to improved membrane permeability from the heterocyclic thiazole ring .

Synthetic Yields :

- Morpholine-carbothioyl benzamides generally exhibit higher yields (75–81%) compared to thiazole/imidazole analogs (65–75%), attributed to the stability of the carbothioyl coupling intermediate .

Thermal Stability :

- The morpholine-carbothioyl derivative has a high melting point (210.4–210.8°C), suggesting strong intermolecular hydrogen bonding via the thiourea group, whereas thiazole analogs melt at lower temperatures (177–179°C) due to reduced polarity .

Table 2: Spectroscopic Comparison

Biological Activity

2-Methoxy-N-(morpholine-4-carbothioyl)benzamide (CAS No. 328021-47-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide is characterized by the presence of a morpholine ring, a benzamide moiety, and a methoxy group. The molecular formula is C12H15N2O2S, with a molecular weight of approximately 253.32 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N2O2S |

| Molecular Weight | 253.32 g/mol |

| CAS Number | 328021-47-2 |

Anticancer Properties

Research indicates that derivatives similar to 2-methoxy-N-(morpholine-4-carbothioyl)benzamide exhibit significant anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

For instance, compounds derived from similar structures have shown IC50 values lower than that of the standard chemotherapy drug doxorubicin, indicating potent antiproliferative effects .

The proposed mechanism of action involves the compound's ability to interact with specific molecular targets within cancer cells. This interaction may inhibit cell proliferation through:

- Induction of apoptosis

- Inhibition of key signaling pathways involved in cell survival and growth

The morpholine ring may enhance the compound's ability to penetrate cellular membranes, facilitating its biological effects .

Study 1: Antiproliferative Effects

In a study published in ACS Omega, researchers synthesized various thiourea derivatives, including 2-methoxy-N-(morpholine-4-carbothioyl)benzamide. The antiproliferative effects were assessed against MCF-7 and HCT116 cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with some showing an IC50 value less than 10 µM .

Study 2: Structure-Activity Relationship (SAR)

Another study investigated the structure-activity relationship of morpholine-based compounds. It was found that modifications to the benzamide structure significantly influenced biological activity. The presence of the morpholine and methoxy groups was crucial for enhancing anticancer properties, suggesting that these functional groups play a pivotal role in the compound's efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methoxy-N-(morpholine-4-carbothioyl)benzamide, and how can reaction conditions be standardized?

- Methodology : The compound is typically synthesized via coupling reactions. A common approach involves reacting 2-methoxybenzoic acid derivatives with morpholine-4-carbothioylamine using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low temperatures (−50°C) to minimize side reactions . Solvents such as acetone or dichloromethane are used, with yields ranging from 71–89% depending on purification protocols (e.g., column chromatography vs. recrystallization) .

Q. How is spectroscopic characterization (NMR, IR, MS) used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C-NMR : Key signals include the methoxy group (~3.8 ppm in ¹H-NMR, ~55 ppm in ¹³C-NMR) and thioamide protons (~10–12 ppm). Aromatic protons appear as multiplet signals between 6.8–8.2 ppm .

- FT-IR : Stretching vibrations for C=O (~1650 cm⁻¹), C=S (~1250 cm⁻¹), and O–CH₃ (~2850 cm⁻¹) confirm functional groups .

- MS : Molecular ion peaks ([M+H]⁺) are observed via ESI-MS, with fragmentation patterns matching predicted structures .

Q. What are the critical parameters for ensuring purity during synthesis?

- Methodology : Purity is validated using HPLC with C18 columns (e.g., 95:5 acetonitrile/water mobile phase). Elemental analysis (C, H, N, S) must align with theoretical values within ±0.3% . Recrystallization in ethanol or ethyl acetate improves crystallinity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict tautomerism and electronic properties of this compound?

- Methodology : Density functional theory (DFT) at the B3LYP/6-31G level calculates preferred tautomeric forms (e.g., keto-enol equilibria). HOMO-LUMO gaps and electrostatic potential maps reveal charge distribution, aiding in understanding reactivity . Software like Gaussian 03 is used for gas-phase simulations .

Q. What strategies resolve contradictions in spectral data across studies (e.g., variable chemical shifts)?

- Methodology :

- Multi-spectral correlation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .

- Solvent effects : Compare spectra in DMSO-d₆ vs. CDCl₃, as hydrogen bonding in DMSO can shift thioamide proton signals .

- Crystallography : Single-crystal X-ray diffraction (using SHELXL) provides unambiguous structural confirmation, resolving ambiguities from spectral data .

Q. How to design experiments to study bioactivity (e.g., antimicrobial or enzyme inhibition)?

- Methodology :

- In vitro assays : Use MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains. For enzyme inhibition, employ fluorescence-based assays (e.g., fluorescence quenching with tryptophan residues) .

- Structure-activity relationships (SAR) : Modify substituents (e.g., methoxy vs. trifluoromethyl groups) and compare IC₅₀ values to identify pharmacophores .

Q. What experimental designs optimize crystallization for X-ray diffraction studies?

- Methodology :

- Solvent screening : Test slow evaporation in polar/non-polar solvent mixtures (e.g., methanol/water).

- Temperature gradients : Use cryocooling (100 K) to stabilize crystals.

- Software : Refinement with SHELXL or OLEX2 improves resolution (<0.8 Å) and handles twinning/mosaicity issues .

Data Contradiction Analysis

Q. Why do reported synthetic yields vary significantly (71–89%)?

- Analysis : Variability arises from:

- Reagent purity : Impurities in morpholine-4-carbothioylamine reduce coupling efficiency .

- Temperature control : Exothermic reactions above −30°C promote side products .

- Workup protocols : Aqueous washes may hydrolyze thioamide groups if pH > 7 .

Q. How to interpret conflicting fluorescence data under varying pH conditions?

- Analysis : Fluorescence intensity of benzamide derivatives is pH-dependent due to protonation/deprotonation of functional groups (e.g., –NH in thioamide). At pH < 4, protonation quenches fluorescence; at pH 7–10, deprotonation enhances it. Calibration with buffer systems (e.g., phosphate-borate) is critical .

Tables for Key Data

| Synthetic Yield Comparison |

|---|

| Reaction Condition |

| DCC/HOBt, −50°C, acetone |

| EDC/HCl, 0°C, DCM |

| No coupling agent, RT |

| Characteristic Spectral Peaks |

|---|

| Technique |

| ¹H-NMR |

| FT-IR |

| ESI-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.